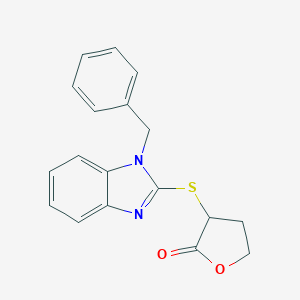
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as CTAm, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAm is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide are not well characterized, but studies have suggested that it may have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are many potential future directions for research on 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new analogs and derivatives of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide with improved biological activity and selectivity. Additionally, further studies are needed to fully characterize the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and to identify potential molecular targets for its activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to possess anticancer activity, with studies suggesting that it may be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propriétés
Nom du produit |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C11H9ClN2OS |
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Clé InChI |
FLITWEQVHZUSRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)

![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)